molecular formula C14H27ClN2O2 B6207384 tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride CAS No. 2694734-92-2

tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride

Cat. No.: B6207384
CAS No.: 2694734-92-2
M. Wt: 290.83 g/mol
InChI Key: QSRRKDFFLCANJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride (TBCPCH) is an important organic compound used in a variety of scientific applications. This compound is a derivative of the cyclopentylpiperazine family and is composed of a tert-butyl group and a carboxyl group connected to a cyclopentylpiperazine ring. TBCPCH has a variety of uses in the lab, including its application in medicinal chemistry, synthetic organic chemistry, and biochemistry.

Scientific Research Applications

Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride has a variety of applications in scientific research. It is used in medicinal chemistry as a starting material for the synthesis of molecules with potential therapeutic properties. In synthetic organic chemistry, it is used as a building block for the synthesis of complex molecules. In biochemistry, it is used in the study of enzyme inhibition and drug metabolism.

Mechanism of Action

Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism of action is useful in drug metabolism studies, as it can be used to study the effects of drug inhibition on enzyme activity.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In animal models, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and phospholipase A2. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride in lab experiments has several advantages. It is easy to synthesize, and its mechanism of action is well-understood. Additionally, it can be used to study the effects of drug inhibition on enzyme activity. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it is not widely available.

Future Directions

There are many possible future directions for the use of tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride in research. It could be used in the development of new drugs, as its mechanism of action may be useful in the study of drug metabolism. It could also be used in the study of enzyme inhibition and its effects on various biochemical and physiological processes. Additionally, it could be used to develop new synthetic methods for the synthesis of complex molecules. Finally, it could be used in the study of inflammation and its effects on various diseases.

Synthesis Methods

Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride is synthesized from the reaction of two compounds: tert-butyl 2-cyclopentylpiperazine-1-carboxylate and hydrochloric acid. This reaction produces a salt, which is then purified by recrystallization. The process is relatively simple and can be completed in a laboratory setting.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl 2-cyclopentylpiperazine-1-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 2-cyclopentylpiperazine-1-carboxylate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl 2-cyclopentylpiperazine-1-carboxylate to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride as a white solid" ] }

2694734-92-2

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 2-cyclopentylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-8-15-10-12(16)11-6-4-5-7-11;/h11-12,15H,4-10H2,1-3H3;1H

InChI Key

QSRRKDFFLCANJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CCCC2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.